molecular formula C16H17N3O3 B2422409 (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035019-45-3

(E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2422409
CAS RN: 2035019-45-3
M. Wt: 299.33
InChI Key: RMEWLUOSZZFXQE-FNORWQNLSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Compounds structurally related to (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one have been investigated for their potential antimicrobial and anticancer properties. A study on pyrrole-based chalcones, which are structurally related, revealed promising in vitro antimicrobial effects against pathogenic bacteria and Candida species. The compounds were also evaluated for cytotoxic effects on various human and rat cell lines. Notably, two compounds showed potent antifungal agents against Candida krusei, with one compound demonstrating selective anticancer activity against the HepG2 cell line (Özdemir et al., 2017). Another study synthesized a series of related compounds and evaluated their antimicrobial activity, revealing good efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli (Ashok et al., 2014).

Bioactive Compounds and Antiviral Activity

The structural framework of (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one shares similarities with various bioactive compounds. Alkaloids with similar furan components have been isolated from mangrove-derived actinomycetes and showed activity against the influenza A virus subtype H1N1 (Wang et al., 2014).

Plant Growth Stimulation

Derivatives of related compounds have shown pronounced plant growth stimulating effects. For instance, new derivatives containing a furan ring in addition to a pyrimidine fragment demonstrated a significant plant growth stimulating effect (Pivazyan et al., 2019).

Chromophore Formation in Food-Related Reactions

Research on the carbohydrate moiety's influence on chromophore formation during food-related Maillard reactions identified compounds structurally related to (E)-3-(furan-2-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one. The study offers insights into the formation of chromophores, which are important in understanding the color and flavor of cooked foods (Frank & Hofmann, 2000).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-4-6-15(18-17-12)22-14-8-9-19(11-14)16(20)7-5-13-3-2-10-21-13/h2-7,10,14H,8-9,11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEWLUOSZZFXQE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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